Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Description
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is a benzoate ester derivative featuring a dimethylsulfamoyl-substituted benzamido group at the para position of the ethyl benzoate core.
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-9-15(10-6-14)19-17(21)13-7-11-16(12-8-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNKOQIOIQUCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362035 | |
| Record name | Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-66-4 | |
| Record name | Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate typically involves a multi-step process:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride to form the benzamido intermediate.
Introduction of the Dimethylsulfamoyl Group: The benzamido intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
Chemical Synthesis and Properties
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is primarily synthesized through condensation reactions involving benzoic acids and amines. The compound's structure includes a sulfonamide group, which enhances its reactivity and potential applications in organic synthesis.
Synthesis Methods:
- Ultrasonic Irradiation: This method employs ultrasonic waves to facilitate the reaction between benzoic acids and amines, resulting in higher yields and purity.
- Lewis Acid Catalysis: The use of Lewis acidic ionic liquids can optimize the reaction conditions for industrial-scale production, ensuring consistency and scalability.
Biological Activities
The compound has been investigated for various biological activities, demonstrating potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties:
Studies have indicated that this compound exhibits significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects:
Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Pharmaceutical Applications
This compound is explored for its potential in drug development, particularly in formulating new therapeutic agents.
Cancer Treatment:
The compound has been studied as a MEK inhibitor, which is relevant in treating various cancers such as colorectal, breast, and ovarian cancers. Its mechanisms involve the modulation of signaling pathways related to cell proliferation and survival .
Combination Therapies:
Additionally, it may be used in combination with other therapies (e.g., chemotherapy or radiation), enhancing the efficacy of cancer treatments while potentially reducing side effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent.
Case Study 2: Cancer Treatment
In preclinical trials, the compound showed promise in inhibiting tumor growth in xenograft models of breast cancer. The results suggested that it could effectively reduce tumor size when administered alongside standard chemotherapy agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituents on the benzamido group and modifications to the ester moiety. These variations impact reactivity, biological activity, and physical properties:
Physicochemical Properties
- Melting Points: Substituents influence melting behavior. For example: Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12): 128.6–132.5 °C Ethyl 4-(3,5-bis(trifluoromethyl)benzamido)benzoate (13): Higher lipophilicity likely reduces melting point compared to polar sulfamoyl derivatives.
- Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting electron-donating groups (e.g., -N(CH$3$)$2$) enhance radical initiation. In contrast, the target compound’s sulfamoyl group may reduce nucleophilicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives and subsequent amidation. Key steps include:
- Esterification : Use ethanol and sulfuric acid as a catalyst under reflux conditions .
- Amidation : Coupling 4-(dimethylsulfamoyl)benzoyl chloride with ethyl 4-aminobenzoate in dimethylformamide (DMF) with a base like triethylamine to neutralize HCl byproducts. Maintain temperatures at 0–5°C during acyl chloride addition to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : Thin-layer chromatography (TLC) for preliminary purity checks .
- Spectroscopy :
- NMR (¹H, ¹³C) to confirm substituent positions and amide bond formation .
- IR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's bioactivity, particularly its enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, tyrosine kinases) based on structural analogs .
- Assays :
- In vitro enzymatic assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MTT assays) and compare with control compounds .
- Computational Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?
- Methodological Answer :
- Data Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration , 2D NMR for connectivity) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and side products .
- Computational Modeling : Density functional theory (DFT) calculations to predict NMR chemical shifts or reaction pathways .
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalysts (e.g., DMAP for amidation), solvents (DMF vs. THF), and temperatures using response surface methodology .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency .
- Scale-Up Adjustments : Replace column chromatography with fractional distillation or continuous-flow reactors for cost-effective purification .
Q. What factors influence the compound's stability under varying storage conditions?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis : Monitor ester and amide bond stability at different pH (e.g., pH 2–10 buffers) using HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Storage Recommendations : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation .
Q. How can structure-activity relationship (SAR) studies be conducted to enhance biological efficacy?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing dimethylsulfamoyl with methylsulfonyl or altering the benzoate ester to a methyl group) .
- Bioactivity Profiling : Compare IC₅₀ values across analogs in enzymatic and cellular assays .
- QSAR Modeling : Use machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
